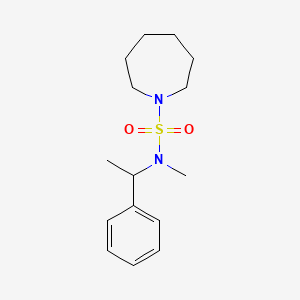
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate, also known as MPTC, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTC belongs to a class of compounds known as sulfonyl-containing pyrrolidines, which have been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
Studies have shown that Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has also been found to have anti-oxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate is that it has been shown to be relatively non-toxic in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate, including the optimization of its synthesis and the development of more potent analogs. Further studies are also needed to elucidate the exact mechanism of action of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate and to determine its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, studies are needed to determine the pharmacokinetic and pharmacodynamic properties of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate in vivo, which will be important for its further development as a therapeutic agent.
Synthesis Methods
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-methoxycarbonylthiophene-3-carboxylic acid with methylamine, followed by the addition of sulfonyl chloride and pyrrolidine. Other methods include the use of N-protected amino acids and sulfonyl chlorides as starting materials.
Scientific Research Applications
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S2/c1-18-11(14)8-4-3-6-13(8)21(16,17)9-5-7-20-10(9)12(15)19-2/h5,7-8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCBHRVBBKRBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)

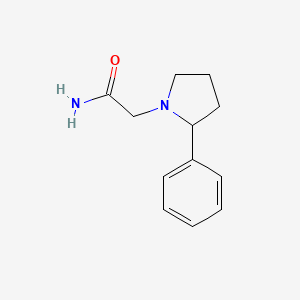
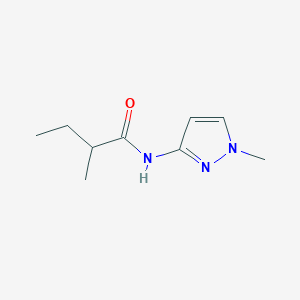
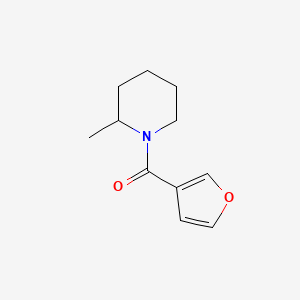
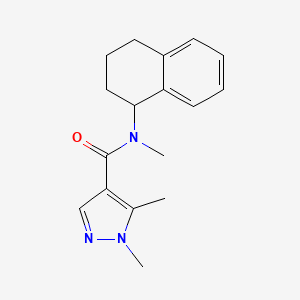
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)

